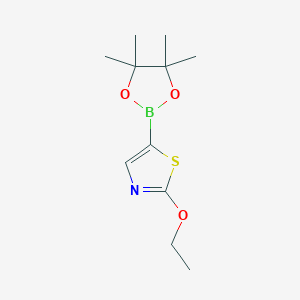
4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine
描述
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine, often involves the use of microwave techniques . The chemical structure of the synthesized pyrimidine derivatives is well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . The this compound molecule contains additional chlorine atoms in positions 4 and 6 .Chemical Reactions Analysis
Pyrimidines, including this compound, have been described with a wide range of biological potential . They are used in the synthesis of more complex pharmaceutical and biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by various techniques such as IR, NMR, and elemental analyses . For instance, the yield of the synthesized compound was 71% as a yellow solid, with a melting point of 287–288 °C .作用机制
The mechanism of action of 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and repair. This compound has been shown to bind to DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to induce oxidative stress, leading to the production of reactive oxygen species (ROS). This compound has also been shown to alter the expression of various genes involved in cell cycle regulation and apoptosis.
实验室实验的优点和局限性
4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. This compound is also stable under normal laboratory conditions. However, this compound has some limitations, including its toxicity and potential for mutagenicity. Therefore, caution should be exercised when handling this compound in the laboratory.
未来方向
For the study of 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine include the development of analogs and investigation of its use in combination with other anticancer agents.
科学研究应用
4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer activity, with studies showing that it can induce apoptosis in cancer cells. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer.
安全和危害
属性
IUPAC Name |
4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4N2/c11-6-2-1-5(3-7(6)12)10-15-8(13)4-9(14)16-10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDPUBCFQFMCKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=CC(=N2)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615849 | |
| Record name | 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21139-62-8 | |
| Record name | 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21139-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















